molecular formula C23H17N5O3S2 B12479569 2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12479569
M. Wt: 475.5 g/mol
InChI Key: MEMDXJVRXKRDTJ-UHFFFAOYSA-N
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Description

2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a thiazole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with cyanoacetamide to form the intermediate 5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-2-thiol. This intermediate is then reacted with 4-phenyl-1,3-thiazol-2-ylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrimidine and thiazole rings play a crucial role in this interaction, as they can form hydrogen bonds and hydrophobic interactions with the target proteins. This leads to the disruption of essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide lies in its specific substitution pattern and the presence of both pyrimidine and thiazole rings. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H17N5O3S2

Molecular Weight

475.5 g/mol

IUPAC Name

2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C23H17N5O3S2/c1-31-16-9-5-8-15(10-16)20-17(11-24)21(30)28-23(27-20)33-13-19(29)26-22-25-18(12-32-22)14-6-3-2-4-7-14/h2-10,12H,13H2,1H3,(H,25,26,29)(H,27,28,30)

InChI Key

MEMDXJVRXKRDTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)C#N

Origin of Product

United States

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